molecular formula C18H24N4O B6768323 2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide

2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide

Cat. No.: B6768323
M. Wt: 312.4 g/mol
InChI Key: VXZRBAOUNBEQKI-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the quinoline moiety and the final attachment of the carboxamide group. Common reagents used in these steps include various alkylating agents, reducing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the imidazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-methylpropyl)-N-(quinolin-8-yl)-1H-imidazole-5-carboxamide
  • 2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-6-yl)-1H-imidazole-5-carboxamide

Uniqueness

2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide is unique due to its specific structural features, such as the tetrahydroquinoline moiety and the imidazole ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)11-22(18(23)15-10-20-13(3)21-15)16-8-4-6-14-7-5-9-19-17(14)16/h5,7,9-10,12,16H,4,6,8,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZRBAOUNBEQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)N(CC(C)C)C2CCCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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